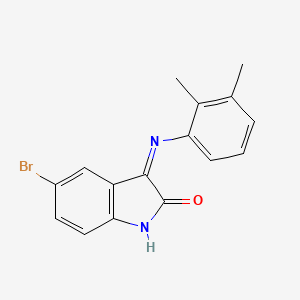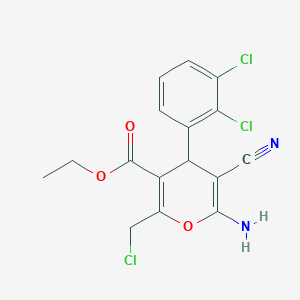
5-Bromo-3-(2,3-dimethylanilino)indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-(2,3-dimethylanilino)indol-2-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
The synthesis of 5-Bromo-3-(2,3-dimethylanilino)indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindole and 2,3-dimethylaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or ethanol. A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Synthetic Route: The 5-bromoindole is reacted with 2,3-dimethylaniline in the presence of a base like potassium carbonate (K2CO3) to form the desired product.
化学反应分析
5-Bromo-3-(2,3-dimethylanilino)indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
科学研究应用
5-Bromo-3-(2,3-dimethylanilino)indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 5-Bromo-3-(2,3-dimethylanilino)indol-2-one involves its interaction with specific molecular targets and pathways:
相似化合物的比较
5-Bromo-3-(2,3-dimethylanilino)indol-2-one can be compared with other indole derivatives:
5-Bromo-3,3-dimethylindolin-2-one: This compound has a similar bromine substitution but lacks the 2,3-dimethylanilino group, resulting in different biological activities.
2-Pyrimidinamine, 4-(5-bromo-1H-indol-3-yl):
5-Bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one: This derivative features a hydroxyl group at the 3-position, leading to different reactivity and applications.
属性
分子式 |
C16H13BrN2O |
|---|---|
分子量 |
329.19 g/mol |
IUPAC 名称 |
5-bromo-3-(2,3-dimethylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C16H13BrN2O/c1-9-4-3-5-13(10(9)2)18-15-12-8-11(17)6-7-14(12)19-16(15)20/h3-8H,1-2H3,(H,18,19,20) |
InChI 键 |
KMEMICFMYKZYIV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B15013669.png)
![2-amino-7,7-dimethyl-5-oxo-4-[4-(pyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B15013682.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15013688.png)
![2-[(4-methylphenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15013697.png)
![5-(2,6-dichlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B15013706.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15013715.png)
![4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 4-chlorobenzoate](/img/structure/B15013721.png)
![2-[(E)-(2-phenylhydrazinylidene)methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B15013725.png)
![methyl 2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]benzoate](/img/structure/B15013729.png)
![N-[(2-benzyl-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B15013739.png)

![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(3-bromo-benzylidene-hydrazinocarbonylmethyl)-amide](/img/structure/B15013744.png)
![2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B15013756.png)
![N-(2-methylphenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide](/img/structure/B15013764.png)
